BenchChemオンラインストアへようこそ!

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Ion channel pharmacology GIRK channel modulation Neuroscience target engagement

Accelerate your kinase or ion channel discovery program with 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine. This unique thiazole-substituted aminopyrimidine combines a patent-validated Syk inhibitor scaffold (Merck US 9,499,534) with curated GIRK1/2 (IC50 740 nM) and GIRK1/4 (IC50 590 nM) inhibitory activity. The 5-Cl/4-F-phenyl substitution pattern provides distinct electronic and steric properties for SAR exploration, while the free 2-NH₂ enables rapid diversification (Buchwald-Hartwig, reductive amination). Ideal for generating focused kinase libraries or ion channel probes. Standard B2B shipping available worldwide.

Molecular Formula C13H8ClFN4S
Molecular Weight 306.74
CAS No. 2060361-36-4
Cat. No. B2628901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
CAS2060361-36-4
Molecular FormulaC13H8ClFN4S
Molecular Weight306.74
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Cl)N)F
InChIInChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19)
InChIKeyMFLPSXCWMXZJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 2060361-36-4): Core Chemotype for Kinase-Targeted Library Design


5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 2060361-36-4) is a heterocyclic small molecule (MW 306.75, C₁₃H₈ClFN₄S) belonging to the thiazole-substituted aminopyrimidine class. This scaffold is a recognized pharmacophore for ATP-competitive kinase inhibition, with the 5-chloro substituent on the pyrimidine ring and the 4-fluorophenyl group on the thiazole providing distinct electronic and steric properties relative to other in-class analogs. The compound has been assigned ChEMBL ID CHEMBL3339113 and is cataloged in BindingDB with reported inhibitory activity against GIRK1/2 (IC₅₀ 740 nM) and GIRK1/4 (IC₅₀ 590 nM) potassium channels [1]. The thiazole-substituted aminopyrimidine scaffold is claimed in patent literature as Spleen Tyrosine Kinase (Syk) inhibitors (e.g., US 9,499,534, Merck Sharp & Dohme) [2], establishing this chemotype's relevance for autoimmune and inflammatory disease research programs. The compound serves as a versatile intermediate for further derivatization at the 2-amino position to generate focused kinase inhibitor libraries.

Why 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine Cannot Be Replaced by Other Thiazolyl-Pyrimidine Analogs


Within the 4-(thiazol-5-yl)pyrimidin-2-amine class, both the C5-pyrimidine substituent and the C2-thiazole aryl group profoundly modulate kinase selectivity, potency, and physicochemical properties. Published SAR on related 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors demonstrates that substituents at the pyrimidine 5-position directly influence the ATP-binding pocket interaction geometry, with X-ray crystallography confirming that even minor alterations (e.g., Cl vs. H vs. Br) shift the hinge-region hydrogen-bonding network [1]. Furthermore, in the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitor series, the para-substituent on the terminal aryl ring was shown to be critical for potency and selectivity, with Kᵢ values varying by orders of magnitude across analogs [2]. The target compound's unique combination of 5-Cl (pyrimidine) and 4-F-phenyl (thiazole) generates a distinct electrostatic surface and lipophilicity profile that cannot be replicated by the 5-Br analog (CAS 2060361-29-5, MW 351.20) or the 5-H analog (CAS 1823182-54-2, MW 255.30) . Generic substitution without experimental validation therefore risks altered target engagement, shifted selectivity profiles, and non-comparable biological outcomes.

Quantitative Differentiation Evidence for 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine vs. Closest Analogs


GIRK1/4 Potassium Channel Inhibition: 5-Chloro Analog Demonstrates Sub-Micromolar Activity

The target compound (5-Cl analog) exhibits IC₅₀ values of 590 nM against GIRK1/4 and 740 nM against GIRK1/2 in a thallium-flux based assay [1]. This contrasts with the broader class behavior of 4-(thiazol-5-yl)pyrimidin-2-amines, which have been primarily characterized as kinase inhibitors (CDK2, aurora, Syk) rather than ion channel modulators. GIRK channel inhibition represents a functionally distinct pharmacological profile that may be exploitable for neuroscience applications independent of the kinase-targeting paradigm dominant in this chemotype class.

Ion channel pharmacology GIRK channel modulation Neuroscience target engagement

C5 Chlorine vs. Bromine Substitution: Molecular Weight and Steric Differentiation

The 5-chloro substituent (MW 306.75, van der Waals radius ~1.75 Å) provides a smaller steric footprint and lower molecular weight compared to the 5-bromo analog (CAS 2060361-29-5, MW 351.20, van der Waals radius ~1.85 Å) . In the 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitor series, X-ray crystallography confirmed that the C5 position directly abuts the ATP-binding pocket hinge region, and substituent size at this position is a critical determinant of kinase selectivity [1]. The 44.45 Da mass difference between Cl and Br analogs represents a meaningful physicochemical differentiation for programs operating under strict molecular weight constraints (e.g., CNS drug discovery, where MW < 350 is often targeted for blood-brain barrier penetration).

Medicinal chemistry Lead optimization Physicochemical property tuning

Syk Kinase Inhibitor Patent Family Membership: Scaffold Validation for Immuno-Oncology and Inflammation Programs

The thiazole-substituted aminopyrimidine scaffold of the target compound falls within the generic Markush structure of Formula (I) claimed in US Patent 9,499,534 (Merck Sharp & Dohme Corp., granted 2016-11-22), which specifically covers compounds as Spleen Tyrosine Kinase (Syk) inhibitors [1]. Syk is a validated target in rheumatoid arthritis, asthma, COPD, and B-cell malignancies. The co-pending patent family (WO2014176215, EP2988744) further extends the commercial relevance of this chemotype [1]. Importantly, the 2-amino (unsubstituted) pyrimidine in the target compound provides a synthetically accessible handle for rapid diversification to N-substituted analogs (N-phenyl, N-pyridinyl), which represent the most potent and selective Syk inhibitors within the patent examples. This contrasts with pre-functionalized 2-anilino analogs that limit derivatization flexibility.

Spleen Tyrosine Kinase (Syk) Autoimmune disease Immuno-oncology Patent landscape analysis

4-Fluorophenyl Thiazole Substitution: Electron-Withdrawing Modulation of Terminal Aryl Ring Electronics

The 4-fluorophenyl substituent on the thiazole C2 position provides a moderate electron-withdrawing effect (Hammett σₚ = +0.06 for F) that is distinct from the 4-pyridyl analog (CAS 1823182-54-2, σₚ ~ +0.44 for pyridyl N) [1]. In the structurally related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitor series, para-substitution on the terminal aryl ring was demonstrated to be critical for both potency and kinase selectivity, with potency correlating with substituent electronic character [2]. The 4-F-phenyl group provides a unique combination of moderate electron withdrawal, metabolic stability (C-F bond resistance to oxidative metabolism), and lipophilicity (calculated XlogP contribution) that distinguishes it from 4-Cl-phenyl, 4-CF₃-phenyl, and 4-pyridyl analogs commonly explored in this scaffold class.

Structure-Activity Relationship (SAR) Electronic effects Kinase inhibitor optimization

Optimal Research and Procurement Application Scenarios for 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine


Focused Kinase Inhibitor Library Synthesis via 2-Amino Derivatization

The free 2-NH₂ group on the target compound provides a versatile synthetic handle for generating diverse N-substituted analogs through parallel chemistry (reductive amination, Buchwald-Hartwig coupling, urea/amide formation). This enables medicinal chemistry teams to rapidly explore SAR at the 2-position while maintaining the patent-validated thiazole-substituted aminopyrimidine core claimed in US 9,499,534 for Syk inhibition [1]. The 5-Cl and 4-F-phenyl substituents provide a balanced electronic and steric starting point for library design, as supported by CDK2 X-ray crystallography data demonstrating the C5 position's proximity to the kinase hinge region [2] and aurora kinase SAR confirming the importance of para-aryl substitution for target potency [3].

GIRK Channel Probe Development for Neuroscience Target Identification

The curated GIRK1/2 (IC₅₀ 740 nM) and GIRK1/4 (IC₅₀ 590 nM) inhibitory activity of the target compound [4] distinguishes it from the majority of 4-(thiazol-5-yl)pyrimidin-2-amines, which have been reported primarily as kinase inhibitors. Neuroscience research groups investigating G protein-activated inward rectifier potassium channels in neurological disorders (epilepsy, pain, addiction) may utilize this compound as a starting point for developing ion channel modulators, exploiting a pharmacological space orthogonal to the kinase-targeting applications dominant within this chemotype.

Comparative Physicochemical Profiling in Lead Optimization Cascades

The target compound (MW 306.75) occupies an intermediate position between the smaller 5-H analog (MW 255.30) and the larger 5-Br analog (MW 351.20) . For drug discovery programs operating under CNS MPO (Multi-Parameter Optimization) or Lipinski constraints, the 5-Cl compound may serve as a reference point for evaluating the impact of C5 substituent size on permeability, solubility, and target engagement. The measured GIRK channel activity combined with the moderate molecular weight and balanced electronic profile support its use as a calibration compound in property-driven lead optimization workflows.

Syk Inhibitor Scaffold Validation in Autoimmune and Inflammatory Disease Models

Given the Merck Sharp & Dohme patent estate (US 9,499,534) covering thiazole-substituted aminopyrimidines as Syk inhibitors [1], the target compound serves as an accessible entry point for academic and biotech groups validating Syk as a therapeutic target in rheumatoid arthritis, asthma, COPD, or B-cell malignancies. The compound's 2-amino group allows for rapid diversification to generate proprietary analogs while circumventing the pre-functionalized lead structures claimed in the aurora kinase patent space (e.g., CYC116, Ki 8.0-9.2 nM for aurora A/B) [3].

Quote Request

Request a Quote for 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.